molecular formula C23H30ClNO3 B8150267 ADL 08-0011 (hydrochloride)

ADL 08-0011 (hydrochloride)

カタログ番号 B8150267
分子量: 403.9 g/mol
InChIキー: GHNZFXKSUXOYEJ-HWHKPKNSSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ADL 08-0011 (hydrochloride) is an active metabolite of the μ-opioid receptor antagonist alvimopan. It is produced from alvimopan via amide hydrolysis by gut microbiota. ADL 08-0011 is a μ-opioid receptor antagonist with a high affinity for μ-opioid receptors, showing selectivity over κ- and δ-opioid receptors .

化学反応の分析

ADL 08-0011 (hydrochloride) primarily undergoes hydrolysis reactions due to its amide bond. The compound is stable under physiological conditions and does not readily undergo oxidation or reduction reactions. Common reagents used in the hydrolysis of alvimopan to ADL 08-0011 include specific enzymes produced by gut microbiota .

The major product formed from the hydrolysis of alvimopan is ADL 08-0011 (hydrochloride), which retains the pharmacological activity of the parent compound .

科学的研究の応用

ADL 08-0011 (hydrochloride) has several scientific research applications, particularly in the fields of pharmacology and toxicology. It is used as a research tool to study the pharmacodynamics and pharmacokinetics of μ-opioid receptor antagonists. The compound is also utilized in studies investigating the role of gut microbiota in drug metabolism and the effects of opioid receptor antagonists on gastrointestinal motility .

In medicine, ADL 08-0011 (hydrochloride) is studied for its potential therapeutic applications in conditions involving opioid-induced bowel dysfunction. It is also used in preclinical models to evaluate the efficacy and safety of new opioid receptor antagonists .

作用機序

ADL 08-0011 (hydrochloride) exerts its effects by competitively binding to μ-opioid receptors in the gastrointestinal tract. This binding prevents the activation of these receptors by endogenous opioids, thereby reducing opioid-induced inhibition of gastrointestinal motility. The compound shows high selectivity for μ-opioid receptors over κ- and δ-opioid receptors, with binding affinities (Ki values) of 0.25 nM, 15.8 nM, and 31.6 nM, respectively .

The molecular targets of ADL 08-0011 (hydrochloride) include the μ-opioid receptors located in the enteric nervous system. The pathways involved in its mechanism of action are primarily related to the modulation of gastrointestinal motility and the reversal of opioid-induced bowel dysfunction .

類似化合物との比較

ADL 08-0011 (hydrochloride) is similar to other μ-opioid receptor antagonists such as methylnaltrexone and naloxone. it is unique in that it is an active metabolite of alvimopan and is produced via enzymatic hydrolysis by gut microbiota .

    Methylnaltrexone: Another μ-opioid receptor antagonist used to treat opioid-induced constipation. Unlike ADL 08-0011, methylnaltrexone is not produced via enzymatic hydrolysis and has a different chemical structure.

    Naloxone: A μ-opioid receptor antagonist used to reverse opioid overdose. .

ADL 08-0011 (hydrochloride) stands out due to its high selectivity for μ-opioid receptors and its unique production method involving gut microbiota .

特性

IUPAC Name

(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO3.ClH/c1-17-15-24(12-11-23(17,2)20-9-6-10-21(25)14-20)16-19(22(26)27)13-18-7-4-3-5-8-18;/h3-10,14,17,19,25H,11-13,15-16H2,1-2H3,(H,26,27);1H/t17-,19-,23+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNZFXKSUXOYEJ-HWHKPKNSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。